Tosufloxacin tosylate (TFLX) is a third-generation fluoroquinolone antibacterial agent developed in Japan. [] It is the tosylate salt form of tosufloxacin, a synthetic fluoroquinolone antibiotic. [] TFLX exhibits a broader spectrum of antibacterial activity compared to earlier quinolone antibiotics, demonstrating effectiveness against Gram-positive, Gram-negative, and anaerobic bacteria, as well as Chlamydia and Mycoplasma. [] Its potent antibacterial activity makes it a valuable subject for scientific research, particularly in areas like drug delivery and analytical chemistry.
Tosufloxacin tosylate is derived from tosufloxacin, which itself is a fluoroquinolone antibiotic. The tosylate form enhances its solubility and stability, making it more effective in pharmaceutical applications. The chemical structure can be represented as CHFNOS, and it contains a sulfonic acid group that contributes to its solubility in aqueous solutions .
The synthesis of tosufloxacin tosylate involves several steps, utilizing specific intermediates and reagents to achieve high yields and purity. One notable method includes the reaction of ethyl 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylate with p-toluenesulfonic acid monohydrate in a mixed solvent of organic solvent and water.
The molecular structure of tosufloxacin tosylate features several important functional groups that contribute to its biological activity:
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, which provide insights into the bonding environment and functional groups present .
Tosufloxacin tosylate undergoes various chemical reactions that are critical for its functionality:
These reactions are essential for understanding how tosufloxacin tosylate functions as an antimicrobial agent.
Tosufloxacin tosylate exerts its antibacterial effects primarily through the inhibition of topoisomerase IV and DNA gyrase—enzymes critical for bacterial DNA replication.
Studies have shown that this mechanism is effective against a variety of Gram-negative bacteria, making it a valuable therapeutic agent .
Tosufloxacin tosylate has several significant applications in medicine:
The ongoing research into its properties and mechanisms continues to expand its potential applications in clinical settings .
Tosufloxacin tosylate monohydrate (chemical formula: C₂₆H₂₅F₃N₄O₇S; monoisotopic mass: 594.14 g/mol) is synthesized via a multi-step route starting from ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate [1] [9]. The key steps involve:
Structural verification employs:
Table 1: Key Spectroscopic Signatures for Tosufloxacin Tosylate Monohydrate
Technique | Characteristic Peaks | Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 2.33 (s, 3H) | Tosylate methyl protons |
δ 8.65 (s, 1H) | Naphthyridine H-2 | |
FT-IR | 1725 cm⁻¹ | Protonated carboxylic acid C=O stretch |
1180 cm⁻¹ | Sulfonate S=O asymmetric stretch | |
XRD | Peaks at 8.2°, 12.7°, 16.3° (2θ) | Monohydrate crystalline lattice |
Supercritical fluid technologies enhance the bioavailability of poorly soluble tosufloxacin tosylate (aqueous solubility: 70.39 μg/mL) through particle engineering and inclusion complexation. Two primary methods are employed:
Table 2: Optimized Supercritical Process Parameters
Method | Pressure (MPa) | Temperature (°C) | Drug:Carrier Ratio | Solvent | Key Outcome |
---|---|---|---|---|---|
SAS | 12 | 45 | 1:1 | 20% DCM in DMF | Inclusion efficiency: 95.8% |
SEDS | 16 | 35 | 1:1 | Methanol | Mean particle size: 1.91 μm |
Response surface methodology identified temperature and drug-carrier ratio as critical factors, accounting for >80% of inclusion efficiency variability [2] [8]. Residual solvents (e.g., DMF) are reduced to <30 ppm, complying with ICH limits [2].
Tosufloxacin tosylate monohydrate exhibits crystallization behavior that directly impacts solubility and stability:
Table 3: Impact of Hydration State on Physicochemical Properties
Property | Monohydrate | Anhydrous Form |
---|---|---|
Solubility (μg/mL) | 70.39 | 58.12 |
Stability | Stable at 25°C/60% RH | Hygroscopic |
Crystallinity | High | Variable |
Hydroxypropyl-β-cyclodextrin (HP-β-CD) enhances the aqueous solubility of tosufloxacin tosylate 7-fold (489.87 μg/mL vs. 70.39 μg/mL) via host-guest inclusion [2] [8]. The interaction is driven by:
Table 4: Dissolution Enhancement by HP-β-CD Complexation Methods
Preparation Method | Inclusion Efficiency (%) | 2-Hour Dissolution (%) |
---|---|---|
Solvent evaporation | 96.2 | 64.39 |
Grinding | 88.5 | 42.37 |
Ultrasonic | 84.1 | 40.00 |
Freeze-drying | 79.3 | 36.08 |
Solvent evaporation outperforms other methods due to prolonged molecular interaction during stirring and solvent removal, facilitating deeper inclusion [3]. FT-IR shifts (carboxylate C=O stretch from 1725 to 1708 cm⁻¹) further verify host-guest interactions [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7